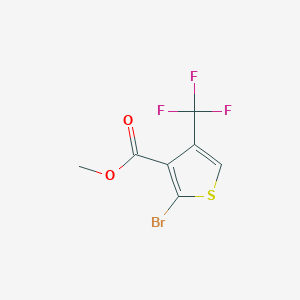

Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate

Description

Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate is a substituted thiophene derivative featuring a bromine atom at position 2, a trifluoromethyl (CF₃) group at position 4, and a methyl ester at position 3. Thiophene-based compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Properties

IUPAC Name |

methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2S/c1-13-6(12)4-3(7(9,10)11)2-14-5(4)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXCCQZUWIGHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the bromination of 2-trifluoromethylthiophene-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and a suitable acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are typically used.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Major Products Formed

Substitution: Products include various substituted thiophenes depending on the nucleophile used.

Coupling: Products include biaryl compounds and other complex structures formed through carbon-carbon bond formation.

Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate is studied for its potential as an antimicrobial agent . Its unique structure allows it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Antimicrobial Activity

Research indicates that this compound exhibits significant activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological effectiveness.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate | Antibacterial | < 1 |

| Isoniazid (reference) | Antitubercular | 0.02 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique electronic properties allow for the formation of complex molecules, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Pathways

Several methods have been developed for synthesizing methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate, including:

- Bromination of Thiophene Derivatives : Using N-bromosuccinimide (NBS) to introduce the bromine atom at position 2.

- Formation of Carboxylate Esters : Hydrolysis of the ester under basic conditions to yield the corresponding carboxylic acid .

Agricultural Chemistry

In agricultural chemistry, methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate is explored for its role in developing effective pesticides and herbicides. The trifluoromethyl group enhances biological activity, making it suitable for combating various agricultural pests.

Material Science

The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance, beneficial for advanced materials used in coatings and electronics. Its unique properties make it a candidate for developing organic electronic materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. The bromine atom and trifluoromethyl group influence its reactivity and selectivity in these reactions. In biological systems, its mechanism of action would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition, receptor binding, or other biochemical interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning :

- The target compound’s bromine at C2 and CF₃ at C4 create a sterically hindered, electron-deficient thiophene ring, favoring electrophilic aromatic substitution at C4. In contrast, compounds like 7a and 7b () feature sulfonamido groups at C2, which introduce polarity and hydrogen-bonding capacity, altering solubility and reactivity .

Synthetic Pathways: 7a and 7b are synthesized via alkylation of thiophene precursors with 1,3-dibromopropane under basic conditions (K₂CO₃), achieving moderate yields (e.g., 1.64 g isolated for 7a) .

Electronic Effects :

- The CF₃ group in the target compound is a strong electron-withdrawing group (EWG), reducing electron density on the thiophene ring compared to the sulfonamido group in 7a/7b . This difference impacts reactivity in cross-coupling reactions; for instance, Suzuki-Miyaura couplings may proceed faster with the CF₃-substituted derivative due to increased electrophilicity.

Comparative Applications :

- While the target compound is tailored for coupling reactions, 7a/7b () are designed as intermediates for further functionalization (e.g., nucleophilic displacement of the bromopropyl chain). The patent compound (Example 427, ) demonstrates the use of CF₃ groups in complex drug-like molecules, emphasizing their role in enhancing metabolic stability .

Physicochemical Properties

- Solubility : The CF₃ group increases lipophilicity, making the target compound less water-soluble than sulfonamido analogs like 7a/7b .

- Stability : Bromine at C2 in the target compound may render it susceptible to nucleophilic displacement under basic conditions, whereas sulfonamido derivatives exhibit greater stability due to resonance stabilization.

Biological Activity

Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate is an organosulfur compound notable for its unique molecular structure, which includes a thiophene ring with a bromine atom and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 289.07 g/mol. This compound has garnered attention for its significant biological activity, particularly in the realms of antimicrobial and therapeutic applications.

The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (carboxylate) groups enhances the compound's reactivity and biological activity. The trifluoromethyl group increases lipophilicity, potentially improving membrane permeability and biological effectiveness, which is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate exhibits notable antimicrobial activity against various bacterial strains. The compound has been studied for its efficacy in inhibiting the growth of pathogens, making it a candidate for further exploration in drug development.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1.0 μg/mL | |

| Pseudomonas aeruginosa | 0.75 μg/mL |

The mechanism by which methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate exerts its antimicrobial effects is thought to involve the inhibition of specific enzyme activities within bacterial cells. This inhibition may disrupt critical biochemical pathways, leading to cell death or growth inhibition.

Study on Antimycobacterial Activity

A study focused on thiophene derivatives, including methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate, reported promising results against Mycobacterium tuberculosis. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against this pathogen, demonstrating effective antimycobacterial properties comparable to established drugs .

Table 2: Antimycobacterial Activity Comparison

| Compound | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate | 0.48 | >200 |

| Lead Compound TCA1 | 0.02 | >3200 |

| Compound with Propylamine | 0.03 | >150 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiophene ring or substituents can significantly impact biological activity. For instance, the introduction of different functional groups at specific positions on the thiophene ring has been shown to enhance antimicrobial potency and selectivity against various targets .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Multi-step protocols : Start with thiophene core formation, followed by bromination and trifluoromethylation. Use catalysts like triethylamine (TEA) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while dichloromethane aids in stepwise functionalization .

- Purification : Employ column chromatography (silica gel) or preparative HPLC for isolating high-purity products. Monitor reactions via TLC to terminate at optimal conversion .

Q. What analytical techniques are critical for characterizing Methyl 2-bromo-4-(trifluoromethyl)thiophene-3-carboxylate?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromine and trifluoromethyl groups. Chemical shifts near δ 160–180 ppm (carbonyl) and δ 110–130 ppm (aromatic carbons) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretching frequencies .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability assessments require:

- Temperature control : Store at –20°C in amber vials to prevent photodegradation. Room-temperature stability tests in DMSO show <5% decomposition over 30 days .

- Moisture sensitivity : Use desiccants (silica gel) in storage environments; hydrolysis of the ester group occurs in aqueous buffers (pH < 5 or > 9) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the thiophene ring?

- Methodological Answer : Regioselectivity is influenced by:

- Directing groups : The electron-withdrawing trifluoromethyl group at C4 directs electrophiles (e.g., bromine) to C2 via meta-directing effects. Computational DFT studies (e.g., Hirshfeld charges) predict reactivity patterns .

- Catalytic systems : Lewis acids (e.g., FeCl₃) enhance selectivity for C5 substitution in competing reactions .

Q. How do contradictions in reported biological activity data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains affect antimicrobial IC₅₀ values. Standardize protocols using CLSI guidelines .

- Impurity interference : By-products (e.g., de-esterified analogs) may exhibit off-target effects. Validate purity via orthogonal methods (HPLC-NMR) .

Q. What mechanistic insights explain the compound’s interactions with biological targets like enzymes or receptors?

- Methodological Answer : Mechanistic studies involve:

- Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 isoforms. The trifluoromethyl group enhances hydrophobic interactions in active sites .

- Kinetic assays : Monitor time-dependent inhibition (e.g., pre-incubation with NADPH) to distinguish reversible vs. irreversible binding .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Computational approaches include:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial potency. Trifluoromethyl groups improve membrane permeability .

- MD simulations : Analyze solvation dynamics to predict metabolic stability in liver microsomes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies arise from:

- Solvent effects : Polar solvents (DMF) favor SN2 pathways at C2-Br, while THF promotes radical pathways. Confirm mechanisms via radical traps (TEMPO) .

- Leaving group stability : Competing elimination (E2) occurs at >60°C, reducing substitution yields. Optimize temperatures to 25–40°C .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Critical controls include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.